Levofloxacin q-acid

Description

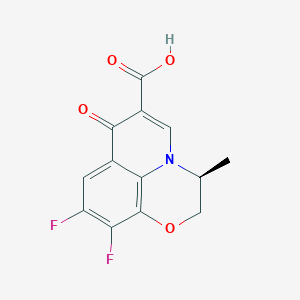

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKWWNNJFKZNJO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143604 | |

| Record name | Levofloxacin q-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100986-89-8, 82419-35-0 | |

| Record name | Levofloxacin Q-acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100986-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofloxacin q-acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100986898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin q-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-Difluoro-3-methyl-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-, (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOFLOXACIN Q-ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GT8FY84E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Levofloxacin q-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Levofloxacin q-acid, a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document details its chemical structure, physicochemical properties, synthesis protocols, and analytical methodologies, serving as a critical resource for professionals in drug development and chemical research.

Chemical Identity and Structure

This compound, also known by several synonyms including Levofloxacin Carboxylic Acid and designated as Levofloxacin Related Compound B in pharmacopeial standards, is the core tricyclic carboxylic acid structure that precedes the final condensation step in the manufacturing of Levofloxacin.

The chemical structure is defined as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid .[1][2][3][4]

Structural and Chemical Identifiers

The fundamental properties and identifiers of this compound are summarized in the table below for quick reference.

| Identifier | Value | Reference(s) |

| IUPAC Name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | [1] |

| Synonyms | This compound, Levofloxacin Carboxylic Acid, (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, Levofloxacin Related Compound B | |

| CAS Number | 100986-89-8 | |

| Molecular Formula | C₁₃H₉F₂NO₄ | |

| Molecular Weight | 281.21 g/mol | |

| InChI Key | NVKWWNNJFKZNJO-YFKPBYRVSA-N | |

| Canonical SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O |

Physicochemical and Pharmacopoeial Data

This compound is a stable, crystalline solid. It is commercially available as a pharmaceutical primary standard for use in quality tests and assays as specified in the United States Pharmacopeia (USP).

| Property | Value | Reference(s) |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | >300 °C | |

| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) | |

| Optical Activity | [α]²⁰/D = -64° (c=1% in DMSO) | |

| Purity (Typical) | >98.0% (by HPLC) |

Role in Levofloxacin Synthesis

This compound is the penultimate intermediate in the most common synthetic routes for Levofloxacin. The overall process involves building the chiral tricyclic core, followed by a nucleophilic aromatic substitution reaction where the fluorine atom at the C-10 position of the q-acid is displaced by N-methylpiperazine to yield the final active pharmaceutical ingredient (API).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is based on the acidic hydrolysis of the ethyl ester precursor.

Materials:

-

(S)-Ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ester precursor)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge the starting ester precursor.

-

Solvent Addition: Add glacial acetic acid followed by deionized water at room temperature with continuous stirring to form a slurry.

-

Acidification: Slowly add concentrated sulfuric acid dropwise to the mixture. An exothermic reaction may be observed; maintain control over the temperature with an ice bath if necessary.

-

Reflux: Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux (approximately 100-110 °C).

-

Reaction Monitoring: Maintain the reflux for approximately 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Filtration: Filter the solid product using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with deionized water to remove residual acids.

-

Drying: Dry the purified solid product in a vacuum oven at 70-80 °C to a constant weight.

HPLC Analysis of this compound

This stability-indicating HPLC method is suitable for quantifying this compound (Impurity B) in the presence of Levofloxacin and other related substances.

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography system with UV or PDA detector |

| Column | Cosmosil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent L1 packing |

| Mobile Phase | Isocratic elution with a mixture of aqueous buffer and methanol (e.g., 68:32 v/v). The buffer can be an ammonium acetate/cupric sulfate/L-isoleucine solution as per USP monograph, or a phosphate buffer. |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 40 - 45 °C |

| Detection Wavelength | 340 nm |

| Injection Volume | 25 µL |

| Diluent | Mobile Phase or a mixture of Acetonitrile and Water |

| Expected Retention | This compound (Impurity B) will have a distinct retention time, well-resolved from the main Levofloxacin peak (Resolution > 5.0). |

Relationship to Other Levofloxacin Impurities

This compound is classified as a process impurity, specifically a synthetic intermediate. Understanding its relationship to other potential impurities (degradation products, other intermediates) is crucial for developing robust analytical methods and ensuring the quality of the final drug substance.

Spectroscopic Data

While detailed, authenticated spectroscopic data (NMR, MS) for this compound is not widely available in the public domain, reference standard suppliers provide this data in their Certificates of Analysis to confirm structure and purity. For reference, the mass spectrometry and FTIR data for the final product, Levofloxacin, are presented below. Researchers can expect related, but distinct, spectral features for the q-acid intermediate, notably the absence of signals corresponding to the N-methyl piperazine moiety and the presence of characteristic signals for the difluoro-substituted aromatic ring.

Mass Spectrometry (MS) of Levofloxacin

Electrospray ionization (ESI) in positive mode is commonly used.

-

[M+H]⁺ for Levofloxacin: m/z 362.2

-

Primary Fragment: A characteristic fragment is observed at m/z 318.2, corresponding to the loss of carbon dioxide ([M+H-CO₂]⁺) from the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy of Levofloxacin

The FTIR spectrum of Levofloxacin shows characteristic absorption bands:

-

~3270 cm⁻¹: N-H stretching vibrations.

-

~2940 cm⁻¹: C-H stretching of aliphatic groups.

-

~1730 cm⁻¹: Strong C=O stretching of the carboxylic acid group.

-

~1620 cm⁻¹: C=O stretching of the ketone group on the quinolone ring.

-

~1300-1200 cm⁻¹: C-F stretching vibrations.

For this compound, similar C=O and C-F stretches would be expected, but the N-H stretching region would differ due to the absence of the piperazine ring.

References

Levofloxacin q-acid synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of Levofloxacin Q-acid

Introduction

Levofloxacin is a third-generation fluoroquinolone antibiotic, widely utilized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] The synthesis of Levofloxacin, the stereochemically stable S-(-) isomer of ofloxacin, relies on a critical chiral intermediate known as this compound.[2]

This technical guide provides a detailed overview of the primary synthesis pathway for this compound, chemically identified as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][3][4]-benzoxazine-6-carboxylic acid. The synthesis commences with 2,3,4,5-tetrafluorobenzoic acid and proceeds through several key stages, including the construction of the core benzoxazine ring system, introduction of the chiral center, and final formation of the tricyclic carboxylic acid. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to elucidate the synthetic process.

Section 1: Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid

The most common starting material for the synthesis of the Levofloxacin core is 2,3,4,5-tetrafluorobenzoic acid. An efficient method for its preparation involves the multi-step conversion of tetrachlorophthalic anhydride or the direct decarboxylation of tetrafluorophthalic acid. The latter route offers high yields and purity.

Synthesis Pathway from Tetrafluorophthalic Acid

A prominent method involves the catalyzed decarboxylation of tetrafluorophthalic acid in water under pressure.

Quantitative Data

The following table summarizes the results from various experimental conditions for the synthesis of 2,3,4,5-tetrafluorobenzoic acid via decarboxylation.

| Molar Ratio (Substrate:Catalyst) | Solvent (Water) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 1:0.04 | 2x mass of substrate | 156-160 | 6 | 87.8 | 99.5 |

| 1:0.05 | 2x mass of substrate | 156-160 | 6 | 93.5 | 99.5 |

| 1:0.06 | 3x mass of substrate | 150-155 | 6 | 94.0 | 98.8 |

| 1:0.07 | 3x mass of substrate | 156-160 | 6 | 91.8 | 99.1 |

Experimental Protocol: Decarboxylation of Tetrafluorophthalic Acid

-

Charge a high-pressure autoclave with 23.8 g (0.1 mol) of tetrafluorophthalic acid, 1.67 g (5 mmol) of tri-n-butylammonium trifluoromethanesulfonate catalyst, and 48 ml of water.

-

Seal the autoclave and heat the mixture to 156-160°C.

-

Maintain the reaction under pressure for 6 hours. If the internal pressure exceeds 10 atm, vent to maintain a pressure of approximately 8-10 atm.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Open the autoclave, remove the reaction mixture, and filter the solid product.

-

The resulting solid is 2,3,4,5-tetrafluorobenzoic acid. Further purification can be achieved through recrystallization if necessary.

Section 2: Construction of the Pyridobenzoxazine Core

This section details the multi-step sequence to construct the chiral tricyclic core of this compound from 2,3,4,5-tetrafluorobenzoic acid.

Synthesis Pathway

The process begins with the activation of the carboxylic acid, followed by condensation, cyclization, and introduction of the chiral center using (S)-(+)-2-amino-1-propanol.

References

- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]

Levofloxacin Q-Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Levofloxacin Q-acid, a key related substance of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document details its chemical and physical properties, synthesis, analytical methodologies, and known biological interactions, presenting critical data for researchers and professionals in drug development and quality control.

Core Chemical and Physical Data

This compound, also known by its chemical name (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a significant impurity and metabolite of Levofloxacin.[1] Accurate characterization of this compound is essential for the quality control and stability testing of Levofloxacin formulations.

| Property | Value | References |

| CAS Number | 100986-89-8 | [2][3][4] |

| Molecular Formula | C₁₃H₉F₂NO₄ | |

| Molecular Weight | 281.21 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Purity | Typically >98.0% (HPLC) |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily relevant in the context of reference standard preparation for analytical purposes. One documented method involves the hydrolysis of ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate.

Experimental Protocol: Hydrolysis Synthesis of this compound

-

To the residue of ethyl (S)-9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-oxazino[2,3,4-ij]quinoline-6-carboxylate, add acetic acid followed by water at room temperature with stirring.

-

Slowly add sulfuric acid dropwise.

-

Heat the mixture to reflux and maintain for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid.

-

Wash the filter cake with water and dry to yield this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and robust analytical technique for the quantification of Levofloxacin and the profiling of its impurities, including this compound.

Representative HPLC Method for Levofloxacin and Its Impurities

| Parameter | Condition |

| Column | Inertsil ODS-3V C18, 250 x 4.6mm, 5µm |

| Mobile Phase | Buffer: 8.5g ammonium acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. Mobile phase: Buffer and methanol (70:30 v/v). |

| Flow Rate | 0.7 ml/min |

| Column Temperature | 42°C |

| Detector Wavelength | 340 nm |

| Injection Volume | 25 µL |

| Run Time | 60 minutes |

This method has been shown to be effective in separating Levofloxacin from its known impurities.

Degradation and Biological Interactions

This compound can be formed through the degradation of Levofloxacin under various stress conditions. Studies on the photocatalytic and electrocatalytic degradation of Levofloxacin have identified several transformation products, with mechanisms including demethylation, defluorination, decarboxylation, and hydroxylation.

The parent compound, Levofloxacin, functions by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, Levofloxacin prevents bacterial cell division and leads to cell death. While this compound is primarily considered an impurity, its biological activity and potential interactions are important considerations in toxicology and drug safety assessments.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general synthesis workflow and the established mechanism of action for the parent compound, Levofloxacin.

Caption: A simplified workflow for the synthesis of this compound via hydrolysis.

References

A Technical Guide to the Mechanism of Action of Levofloxacin and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. It details the drug's interaction with its bacterial targets, outlines its chemical synthesis from key precursors, presents quantitative efficacy data, and provides detailed experimental protocols for assessing its activity.

Introduction to Levofloxacin

Levofloxacin is the levorotatory enantiomer of Ofloxacin and exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its efficacy stems from its ability to disrupt essential DNA processes within bacterial cells, leading to rapid cell death.[2][3] As a member of the fluoroquinolone class, its core mechanism involves the inhibition of type II topoisomerase enzymes, which are crucial for bacterial DNA replication, transcription, and repair.[3][4]

Core Mechanism of Action

Levofloxacin's bactericidal effect is achieved through the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are vital for managing DNA topology during replication and transcription.

-

DNA Gyrase (Topoisomerase II): Primarily found in bacteria, DNA gyrase introduces negative supercoils into the DNA. This process is critical for relieving the torsional stress that builds up ahead of the replication fork, allowing DNA replication and transcription to proceed efficiently. Levofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate the strands.

-

Topoisomerase IV: This enzyme is essential for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by Levofloxacin prevents the proper segregation of newly synthesized chromosomes into daughter cells, thereby halting cell division.

The binding of Levofloxacin to these enzyme-DNA complexes stabilizes them, leading to an accumulation of double-strand DNA breaks. This irreversible damage to the bacterial chromosome triggers a cascade of events that ultimately results in cell death.

Precursors and Synthesis Pathway

Levofloxacin is synthesized through the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (Levofloxacin carboxylic acid) with N-methylpiperazine. This nucleophilic substitution reaction typically occurs in a polar solvent.

The primary precursors are:

-

(S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid: The core bicyclic acid structure.

-

N-methylpiperazine: The substituent at the C-7 position, which is crucial for the drug's spectrum of activity.

Quantitative Efficacy Data

The in vitro potency of Levofloxacin is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of isolates.

| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.012 - 2 | ~0.5 - 1.0 |

| Streptococcus pneumoniae | 0.016 - 8 | ~1.0 |

| Escherichia coli | ≤0.25 - >2 | ~0.25 |

| Klebsiella pneumoniae | ≤0.25 - >2 | ~0.25 |

| Pseudomonas aeruginosa | ≤0.25 - >2 | ~2.0 |

| Enterobacterales | - | ~0.5 |

| Mycobacterium tuberculosis | 0.38 - 12.0 | 1.5 - 6.0 |

Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.

Experimental Protocols

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

DNA Gyrase (Subunits A and B)

-

Relaxed pBR322 plasmid DNA (substrate)

-

Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, 0.1 mg/mL BSA)

-

Levofloxacin stock solution (in DMSO)

-

Control: DMSO

-

Stop Solution/Loading Dye (50% glycerol, 25% SDS, 0.25% bromophenol blue)

-

Chloroform

-

Agarose Gel (1.2%) in TAE buffer (40 mM Tris-acetate, 2 mM EDTA)

-

Ethidium Bromide or other DNA stain

Protocol:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture (final volume 30 µL) containing the assay buffer.

-

Inhibitor Addition: Add varying concentrations of Levofloxacin (or DMSO for control) to the reaction mixtures.

-

Enzyme and Substrate Addition: Add 0.4 µg of DNA gyrase and 0.25-0.5 µg of relaxed pBR322 plasmid DNA to initiate the reaction.

-

Incubation: Incubate the reaction at 25°C for 60 minutes.

-

Reaction Termination: Stop the reaction by extracting with an equal volume of chloroform.

-

Sample Preparation: Add 7 µL of the stop solution/loading dye to the aqueous phase of each reaction.

-

Agarose Gel Electrophoresis: Load the samples onto a 1.2% agarose gel. Run the electrophoresis at 50V for 2 hours.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. The degree of inhibition is determined by the reduction in the supercoiled DNA band compared to the control.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay determines the inhibitory effect of a compound on the ability of topoisomerase IV to separate catenated (interlinked) DNA networks.

Materials:

-

Topoisomerase IV (Subunits ParC and ParE)

-

Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles, serving as the substrate

-

Assay Buffer (similar to gyrase assay, may vary)

-

Levofloxacin stock solution (in DMSO)

-

Control: DMSO

-

Stop Solution/Loading Dye

-

Agarose Gel (1.0 - 1.2%)

-

DNA stain

Protocol:

-

Reaction Setup: Prepare the reaction mixture with the appropriate assay buffer.

-

Inhibitor Addition: Add a range of Levofloxacin concentrations or DMSO for the control.

-

Enzyme and Substrate Addition: Initiate the reaction by adding topoisomerase IV and 0.4 µg of kDNA.

-

Incubation: Incubate the reaction, typically at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Electrophoresis: Load samples onto an agarose gel.

-

Visualization: Stain and visualize the gel. In the control lane, the kDNA will be resolved into decatenated minicircles that can enter the gel. In the presence of an effective inhibitor, the kDNA network will remain catenated and will not migrate into the gel.

Conclusion

Levofloxacin remains a clinically important antibiotic due to its potent and rapid bactericidal activity. Its mechanism, centered on the dual inhibition of DNA gyrase and topoisomerase IV, effectively disrupts bacterial DNA replication and cell division. Understanding this core mechanism, along with the quantitative measures of its efficacy and the experimental protocols to assess its function, is fundamental for ongoing research, the development of new antibacterial agents, and strategies to combat emerging resistance.

References

- 1. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 3. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Core Intermediate: A Technical Guide to Levofloxacin Q-Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical examination of Levofloxacin q-acid, a pivotal pharmaceutical intermediate in the synthesis of Levofloxacin. Levofloxacin is a third-generation fluoroquinolone antibiotic, widely prescribed for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] The efficacy and safety of Levofloxacin are critically dependent on its specific stereochemistry, making the role of its chiral precursor, this compound, paramount in the manufacturing process.

Chemical and Physical Properties of this compound

This compound, systematically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is the essential chiral building block for Levofloxacin.[3] Its precise three-dimensional structure is crucial as the biological activity of the final drug resides almost entirely in the (S)-enantiomer.[1][2] The R-enantiomer is significantly less active.

| Property | Value |

| IUPAC Name | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

| Synonyms | Levofloxacin Carboxylic Acid, Levofloxacin Related Compound B |

| CAS Number | 100986-89-8 |

| Molecular Formula | C₁₃H₉F₂NO₄ |

| Molecular Weight | 281.21 g/mol |

| Appearance | White to light yellow powder/crystal |

| Purity | Typically >98.0% (by HPLC) |

| SMILES | O=C(C(C1=O)=CN2--INVALID-LINK--COC3=C(F)C(F)=CC1=C23)O |

| InChI Key | NVKWWNNJFKZNJO-UHFFFAOYSA-N |

The Role of this compound in Synthesis

This compound serves as the immediate precursor in the final and most critical step of Levofloxacin synthesis. This step involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C-10 position of the q-acid is displaced by N-methylpiperazine. This condensation reaction attaches the 4-methylpiperazin-1-yl group, which is essential for the drug's antibacterial spectrum and potency.

The use of the enantiomerically pure (S)-form of the q-acid is a "chiral switch" strategy, improving upon the earlier racemic drug, Ofloxacin. This ensures that the final product is the highly active Levofloxacin, minimizing potential side effects and inactive isomeric ballast associated with the R-isomer.

References

Navigating the Solubility Landscape of Levofloxacin Q-Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin q-acid, the carboxylic acid derivative and a key impurity of the broad-spectrum fluoroquinolone antibiotic Levofloxacin, presents a distinct physicochemical profile that is of significant interest in pharmaceutical development and quality control. Understanding its solubility characteristics in various solvents is paramount for optimizing manufacturing processes, developing robust analytical methods, and ensuring the purity and stability of Levofloxacin drug products. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, contextualized with quantitative data on its parent compound, Levofloxacin. It also outlines a detailed, generalized experimental protocol for solubility determination relevant to poorly soluble pharmaceutical compounds.

Solubility Profile of this compound

Current literature and available data indicate that this compound is a white to off-white crystalline powder. Its solubility is generally described in qualitative terms, highlighting its limited dissolution capacity in many common solvents.

Qualitative Solubility Data Summary:

| Solvent | Solubility Description |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble |

| Acetic Acid | Slightly soluble |

| Chloroform | Slightly soluble |

| Methanol | Slightly soluble (solubility may increase with heating) |

| Water | Limited solubility |

| Ethanol | Limited solubility |

The high melting point of this compound, reported to be above 300°C, suggests strong intermolecular forces within its crystal lattice, contributing to its generally low solubility. This contrasts with the parent drug, Levofloxacin, which exhibits a lower melting point of approximately 225-227°C and demonstrates a broader range of solubility.

Comparative Solubility Data: Levofloxacin

To provide a quantitative context, this section presents the solubility data for the parent compound, Levofloxacin. It is crucial to note that the following data pertains to Levofloxacin and not this compound. This information is valuable for understanding the solubility differences that arise from the structural variation between the parent drug and its carboxylic acid impurity.

Table 1: Solubility of Levofloxacin in Various Organic Solvents

| Solvent | Solubility (mg/mL) |

| Dimethylformamide | 30 |

| Dimethyl Sulfoxide (DMSO) | 25 |

| Ethanol | 1 |

This data is for Levofloxacin, not this compound.

Table 2: pH-Dependent Aqueous Solubility of Levofloxacin

| pH | Solubility (mg/mL) |

| 0.6 - 5.8 | Approximately 100 |

| 6.7 | 272 (Maximum) |

| 6.9 | Approximately 50 (Minimum) |

This data is for Levofloxacin, not this compound.

The significant differences in solubility between Levofloxacin and this compound underscore the importance of specific solubility studies for impurities during drug development.

Experimental Protocol: A General Approach for Solubility Determination of Poorly Soluble Compounds

In the absence of a specific, detailed experimental protocol for this compound in the public domain, this section outlines a generalized procedure based on the widely accepted shake-flask method. This method is a reliable technique for determining the equilibrium solubility of poorly soluble pharmaceutical compounds.[1][2][3][4][5]

Objective: To determine the equilibrium solubility of a poorly soluble active pharmaceutical ingredient (API) or its impurity in a specific solvent at a controlled temperature.

Materials and Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

The compound of interest (solute)

-

The desired solvent

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be established through preliminary experiments.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solids settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically HPLC.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

Caption: General workflow for solubility determination using the shake-flask method.

Conclusion

References

Spectroscopic Profile of Levofloxacin Q-Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Levofloxacin q-acid, a key degradant and synthetic precursor of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to the limited availability of public domain experimental spectra for this compound, this document presents detailed spectroscopic data for the parent compound, Levofloxacin, as a primary reference. The experimental protocols provided are based on established methods for the analysis of fluoroquinolone carboxylic acids and can be readily adapted for this compound.

Compound Identification

| Parameter | Value |

| Chemical Name | (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid |

| Synonyms | Levofloxacin Carboxylic Acid, Levofloxacin Impurity F |

| CAS Number | 100986-89-8[3] |

| Molecular Formula | C₁₃H₉F₂NO₄[3] |

| Molecular Weight | 281.21 g/mol [3] |

Spectroscopic Data (Reference: Levofloxacin)

The following tables summarize the key spectroscopic data for Levofloxacin. These values serve as a reference point for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Levofloxacin

Table 1: ¹H NMR Data of Levofloxacin

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.77 | s | H-5 |

| 7.58 | d | H-8 |

| 4.74 | m | H-3 |

| 4.55 | d | H-2a |

| 4.40 | d | H-2b |

| 3.42 | m | Piperazine CH₂ |

| 2.63 | m | Piperazine CH₂ |

| 2.38 | s | N-CH₃ |

| 1.56 | d | 3-CH₃ |

| Solvent: CD₃OD, Frequency: 600 MHz. Data sourced from public databases. |

Table 2: ¹³C NMR Data of Levofloxacin

| Chemical Shift (δ) ppm | Assignment |

| 177.5 | C-6 (COOH) |

| 168.0 | C-7 (C=O) |

| 155.0 | C-9 (C-F) |

| 147.0 | C-4a |

| 138.0 | C-10a |

| 125.0 | C-5 |

| 118.0 | C-8 |

| 112.0 | C-10 |

| 106.0 | C-5a |

| 69.0 | C-2 |

| 57.0 | C-3 |

| 50.0 | Piperazine C |

| 46.0 | N-CH₃ |

| 18.0 | 3-CH₃ |

| Solvent: DMSO-d6. Data sourced from public databases. |

Infrared (IR) Spectroscopy of Levofloxacin

Table 3: Key IR Absorption Bands of Levofloxacin

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3272 | Broad | O-H stretch (Carboxylic acid) |

| 2974 | Medium | C-H stretch (aliphatic) |

| 1729-1735 | Strong | C=O stretch (Carboxylic acid) |

| 1629 | Strong | C=O stretch (Ketone) |

| 1542 | Strong | C=C stretch (Aromatic) |

| 1294 | Strong | C-N stretch |

| 839 | Medium | C-F stretch |

| Sample preparation: Attenuated Total Reflectance (ATR) or KBr pellet. |

Mass Spectrometry (MS) of Levofloxacin

Table 4: Mass Spectrometry Data of Levofloxacin

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| [M+H]⁺ (Observed) | m/z 362.15 |

| Key Fragment Ions | m/z 318 ([M+H - CO₂]⁺) |

| Exact Mass | 361.14 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

Bruker Avance III HD 600 MHz NMR spectrometer (or equivalent)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction.

-

Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

-

Integrate ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify characteristic functional groups.

Instrumentation:

-

FTIR spectrometer (e.g., PerkinElmer Spectrum Two) with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation & Acquisition:

-

Ensure the ATR crystal is clean by wiping with isopropanol and performing a background scan.

-

Place a small amount of this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after analysis.

Data Processing:

-

Perform an ATR correction on the raw spectrum.

-

Use software to label the peaks of significant absorption bands.

-

Compare the spectrum with known libraries or reference spectra if available.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Thermo Scientific Q Exactive Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase.

LC-MS Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI Positive and Negative.

-

Mass Range: m/z 50-500.

-

Resolution: 70,000.

Data Processing:

-

Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

-

Determine the monoisotopic mass of the parent ion ([M+H]⁺ or [M-H]⁻).

-

Use software to calculate the elemental composition based on the accurate mass measurement.

-

If performing MS/MS, analyze the fragmentation pattern to confirm the structure.

References

Thermal Stability and Degradation Profile of Levofloxacin Q-Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin Q-acid, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is a crucial intermediate in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The thermal stability and degradation profile of this key intermediate are of paramount importance for ensuring the quality, purity, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available information on the thermal properties of this compound and outlines the standard methodologies for its analysis.

It is important to note that while extensive research has been conducted on the thermal stability of Levofloxacin, there is a notable scarcity of publicly available data specifically detailing the thermal degradation of this compound. Therefore, this guide will also leverage data from studies on Levofloxacin to infer potential stability characteristics and will provide detailed experimental protocols for researchers to conduct their own thermal analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Molecular Formula | C₁₃H₉F₂NO₄ | |

| Molecular Weight | 281.21 g/mol | |

| Melting Point | >300 °C | |

| Appearance | White to light yellow powder or crystal |

The high melting point of this compound suggests a high degree of thermal stability in the solid state.

Thermal Stability Analysis: Methodologies and Data

The thermal stability of pharmaceutical compounds is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of a material.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range of ambient to 600 °C or higher, depending on the expected decomposition temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve) are determined.

2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is usually performed under a purge of inert gas like nitrogen (flow rate of 20-50 mL/min).

-

Heating Program: The sample and reference are heated at a constant rate, for instance, 10 °C/min, over a relevant temperature range.

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.

Available Data on Levofloxacin

Table of Thermal Decomposition Data for Levofloxacin

| Parameter | Method | Value | Reference |

| Onset of Decomposition | TGA | ~255 °C | |

| Activation Energy (Eα) | KAS isoconversional method | 23.3 – 68.5 kJ/mol | |

| Activation Energy (Eα) | Friedman isoconversional method | 48.3 – 117.5 kJ/mol |

These findings for Levofloxacin suggest that its core structure, which is similar to this compound, possesses significant thermal stability.

Degradation Profile

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. These studies involve subjecting the compound to stress conditions such as heat, light, humidity, acid, base, and oxidation.

Forced Degradation Studies on Levofloxacin

Studies on Levofloxacin have consistently shown it to be stable under thermal stress conditions as per the International Council for Harmonisation (ICH) guidelines. For instance, when subjected to heat at 105 °C for 72 hours, no significant degradation was observed. Significant degradation of Levofloxacin was primarily observed under oxidative and acidic stress conditions.

While these results pertain to Levofloxacin, they suggest that the core benzoxazine ring system, also present in this compound, is relatively robust to thermal degradation. However, the absence of the N-methylpiperazinyl group in this compound might influence its degradation profile under other stress conditions.

Visualizations

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a pharmaceutical intermediate like this compound.

Hypothetical Thermal Degradation Pathway

Given the lack of specific experimental data on the thermal degradation of this compound, the following diagram presents a hypothetical degradation pathway based on the known chemistry of fluoroquinolones. The primary degradation is anticipated to involve decarboxylation at elevated temperatures.

Conclusion

This compound exhibits high thermal stability in the solid state, as indicated by its high melting point. While specific studies on its thermal degradation are limited, data from its derivative, Levofloxacin, suggest that the core chemical structure is robust under thermal stress. Further investigations employing TGA, DSC, and forced degradation studies are necessary to fully elucidate the thermal degradation profile and pathways of this compound. The experimental protocols and hypothetical pathway provided in this guide serve as a foundation for researchers to undertake such studies, which are crucial for ensuring the quality and stability of Levofloxacin synthesis.

Levofloxacin Q-Acid: A Core Building Block for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin Q-acid, chemically known as (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, stands as a pivotal chiral intermediate in the synthesis of Levofloxacin, a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Beyond its primary role as a precursor to Levofloxacin, the unique structural features of this compound make it a versatile scaffold for the development of novel therapeutic agents. Its reactive carboxylic acid group and the potential for modification at the C-10 position, currently occupied by a fluorine atom, offer medicinal chemists a valuable platform for generating diverse molecular architectures with a wide range of pharmacological activities. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its application as a foundational building block in medicinal chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉F₂NO₄ | |

| Molecular Weight | 281.21 g/mol | |

| Melting Point | >300 °C | [3] |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Slightly soluble in DMSO | |

| pKa | 4.87 ± 0.40 (Predicted) | |

| LogP | 1.93 |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that often starts from 2,3,4,5-tetrafluorobenzoic acid. A common laboratory-scale synthesis, however, involves the hydrolysis of its corresponding ethyl ester, (S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate.

Experimental Protocol: Synthesis of this compound via Hydrolysis

This protocol is adapted from a similar procedure for a structurally related compound.

Materials:

-

(S)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ethyl ester)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Suspend 900 mg of the ethyl ester in 20 mL of ethanol.

-

Add 5 mL of an aqueous solution containing 500 mg of potassium hydroxide.

-

Heat the mixture to 50-60 °C and maintain for 3 hours with stirring.

-

Remove the solvent by distillation under reduced pressure.

-

To the residue, add 10 mL of water and neutralize the mixture with hydrochloric acid.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry to yield the crude this compound.

-

For further purification, recrystallize the crude product from ethanol.

Diagram of the Synthesis Workflow:

This compound in the Synthesis of Levofloxacin

The most prominent application of this compound is its role as the immediate precursor to Levofloxacin. This transformation is achieved through a nucleophilic aromatic substitution reaction with N-methylpiperazine, where the fluorine atom at the C-10 position is displaced.

Experimental Protocols for the Synthesis of Levofloxacin from this compound

Several protocols have been reported with variations in solvents, temperature, and reaction times, leading to different yields.

Protocol 1: High-Yield Synthesis in DMSO

-

Suspend 5.0 g (17.8 mmol) of this compound in 2.5 mL of DMSO and 4.2 mL (37.9 mmol) of N-methylpiperazine.

-

Heat the reaction mixture to 120 °C until the suspension becomes a clear solution (approximately 2.5 hours).

-

Cool the mixture to 70 °C and add 25 mL of isopropanol.

-

Slurry the mixture for 1 hour at ambient temperature.

-

Filter the precipitate, and dry it overnight to obtain Levofloxacin.

Protocol 2: Synthesis in Dimethylacetamide (DMA)

-

Suspend 10 g (35.6 mmol) of this compound in 5 mL of DMA and 8.3 mL (75 mmol) of N-methylpiperazine.

-

Heat the reaction mixture to 110 °C until the starting material is completely consumed (approximately 1.5 hours).

-

Cool the mixture to 80 °C and add 60 mL of isopropyl alcohol.

-

Slurry the mixture for 3 hours at ambient temperature.

-

Filter the solid under vacuum, wash with 40 mL of isopropanol, and dry in a vacuum oven overnight.

Quantitative Data for Levofloxacin Synthesis

| Protocol | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | DMSO | 120 | 2.5 | 91.3 | |

| 2 | DMA | 110 | 1.5 | 89.3 | |

| 3 | DMSO | 80 | 4 | ~85 |

Diagram of the Synthesis Workflow:

This compound as a Building Block for Novel Derivatives

The carboxylic acid moiety of this compound provides a handle for the synthesis of a variety of derivatives, including esters, amides, and conjugates with other molecules. While this compound itself is inactive as an antibacterial agent due to the absence of the C-7 piperazinyl group, its derivatives can exhibit interesting biological activities.

Conjugates with Peptides

One promising area of research involves the conjugation of this compound to peptides. For example, conjugation to an amphiphilic cyclic peptide ([R₄W₄K]) has been shown to impart antibacterial activity to the otherwise inactive Q-acid moiety.

Experimental Protocol: Peptide Conjugation

-

The carboxylic acid group of this compound is activated using a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

The activated this compound is then reacted with the free amino group of a peptide (e.g., the amino group of a β-alanine linker attached to a lysine residue).

-

The reaction is typically carried out for 3 hours to afford the peptide-drug conjugate.

Biological Activity of a this compound-Peptide Conjugate

| Compound | Organism | MIC (µg/mL) |

| This compound | MRSA | >128 |

| [R₄W₄K]-Levofloxacin-Q conjugate | MRSA | 8 |

| This compound | Klebsiella pneumoniae | >128 |

| [R₄W₄K]-Levofloxacin-Q conjugate | Klebsiella pneumoniae | 32 |

This data demonstrates that by using this compound as a building block, it is possible to design new molecules with emergent biological properties.

Diagram of the Conjugation Logic:

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its primary and well-established role as the key chiral precursor to the potent antibiotic Levofloxacin underscores its industrial significance. Furthermore, the reactivity of its carboxylic acid group and the potential for substitution at the C-10 position make it a versatile building block for the creation of novel chemical entities. As demonstrated by the example of peptide conjugates, derivatization of this compound can lead to compounds with significant biological activity, opening up new avenues for drug discovery and development. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the full potential of this valuable scaffold.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Levofloxacin Q-acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Levofloxacin Q-acid, a critical impurity and degradation product of the broad-spectrum antibiotic Levofloxacin. The following protocols are designed to be implemented in a laboratory setting for quality control, stability studies, and research purposes.

Introduction

Levofloxacin, the L-isomer of ofloxacin, is a fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. This compound, also known as Levofloxacin carboxylic acid or Levofloxacin Related Compound B, is a key process-related impurity and a primary degradation product formed under stress conditions such as acidic hydrolysis.[1] Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of Levofloxacin drug products.

This document outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Levofloxacin and its related substances, including this compound.

Chemical Structures

Levofloxacin: (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

This compound (Levofloxacin Carboxylic Acid / Impurity B): (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid

Analytical Method: Stability-Indicating HPLC

This method is designed for the separation and quantification of Levofloxacin and its impurities, demonstrating specificity and stability-indicating capabilities.

Chromatographic Conditions

| Parameter | Condition |

| Column | Cosmosil C18 (250mm x 4.6mm, 5µm)[1] |

| Mobile Phase | Buffer: Methanol (68:32 v/v)[1] |

| Buffer Preparation: 4.0g Sodium Dihydrogen Phosphate and 5mL of Triethylamine in 500mL Milli-Q water, pH adjusted to 6.0 with Orthophosphoric acid, and diluted to 1000mL. | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 294 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Quantitative Data Summary

The following table summarizes the available quantitative data for Levofloxacin and its impurities from a validated stability-indicating HPLC method.

| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Levofloxacin | LOQ to 150% of standard concentration | 0.015 µg/mL | 0.046 µg/mL |

| Impurity A | LOQ to 150% of standard concentration | 0.015 µg/mL | 0.044 µg/mL |

| This compound (Impurity B) | LOQ to 150% of standard concentration | 0.004 µg/mL | 0.013 µg/mL |

| Impurity C | LOQ to 150% of standard concentration | 0.007 µg/mL | 0.022 µg/mL |

Note: Further validation for parameters such as accuracy and precision specifically for this compound is recommended based on the user's laboratory conditions and regulatory requirements.

Experimental Protocols

Preparation of Solutions

Buffer Solution:

-

Weigh 4.0 g of Sodium Dihydrogen Phosphate and transfer to a 1000 mL volumetric flask.

-

Add 500 mL of Milli-Q water and 5 mL of Triethylamine.

-

Adjust the pH to 6.0 with Orthophosphoric acid.

-

Dilute to the mark with Milli-Q water and mix well.

-

Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase:

-

Prepare a mixture of the Buffer Solution and Methanol in a ratio of 68:32 (v/v).

-

Degas the mobile phase before use.

Diluent: A mixture of Buffer Solution and Methanol (50:50 v/v) can be used as a diluent.

Standard Stock Solution Preparation:

-

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with the diluent. This yields a stock solution of 100 µg/mL.

Working Standard Solution Preparation:

-

Dilute the Standard Stock Solution with the diluent to prepare working standard solutions within the expected calibration range.

Sample Preparation (for Drug Product Analysis):

-

Weigh and finely powder a representative number of tablets.

-

Transfer a quantity of the powder equivalent to a known amount of Levofloxacin into a suitable volumetric flask.

-

Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Protocol

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the prepared standard solutions at various concentration levels to establish a calibration curve.

-

Inject the prepared sample solutions.

-

Identify the peaks based on the retention times obtained from the standard injections.

-

Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Degradation Pathway of Levofloxacin

The following diagram illustrates the formation of this compound and other degradation products from Levofloxacin under stress conditions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Levofloxacin Q-Acid

Introduction

Levofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] The manufacturing process and degradation of Levofloxacin can lead to the formation of impurities, one of which is Levofloxacin Q-Acid, also known as (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][3][4]benzoxazine-6-carboxylic acid.[5] Monitoring and controlling such impurities are critical for ensuring the safety and efficacy of the final drug product. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound in bulk drug substances and pharmaceutical formulations.

Chemical Structures

-

Levofloxacin: C18H20FN3O4

-

This compound: C13H9F2NO4

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the separation and quantification of Levofloxacin and this compound is presented in the table below. These conditions are designed to provide good resolution and peak shape for both the active pharmaceutical ingredient (API) and its critical impurity.

| Parameter | Condition |

| HPLC System | Quaternary Gradient HPLC System with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Citric Acid Monohydrate and 10 mL of 1.0 M Ammonium Acetate Buffer |

| Mobile Phase B | Acetonitrile |

| Gradient | 85:15 (v/v) Mobile Phase A: Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 294 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Experimental Protocols

Standard and Sample Preparation

Diluent: A mixture of Mobile Phase A and Methanol (50:50 v/v) is used as the diluent.

Standard Solution Preparation:

-

Accurately weigh and transfer about 25 mg of Levofloxacin Reference Standard and 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 25 µg/mL of Levofloxacin and 10 µg/mL of this compound.

Sample Solution Preparation:

-

Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to 25 mg of Levofloxacin into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.

-

Further dilute 5 mL of the filtered solution to 50 mL with the diluent.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

-

Inject the diluent as a blank to confirm the absence of interfering peaks.

-

Inject the standard solution five replicate times.

-

Calculate the following system suitability parameters:

-

Tailing Factor (Asymmetry Factor): Should be not more than 2.0 for the Levofloxacin and this compound peaks.

-

Theoretical Plates: Should be not less than 2000 for both peaks.

-

Relative Standard Deviation (RSD): The %RSD for the peak areas of five replicate injections should be not more than 2.0%.

-

Resolution: The resolution between the Levofloxacin and this compound peaks should be not less than 2.0.

-

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from blank and placebo at the retention times of Levofloxacin and this compound. The method should be able to separate the analyte from degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of LOQ to 150% of the specification limit. |

| Accuracy (Recovery) | The mean recovery should be within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate Precision) | %RSD should be not more than 2.0%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of approximately 10:1. The precision at the LOQ level should have a %RSD of not more than 10.0%. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition. |

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Levofloxacin to generate potential degradation products. The sample was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The results of the forced degradation studies should show that the Levofloxacin peak is well-resolved from any degradation products, including the this compound peak, thus confirming the specificity and stability-indicating capability of the method.

Workflow and Process Diagrams

The following diagrams illustrate the key workflows in the HPLC method development and analysis process for this compound.

Caption: Workflow for HPLC Method Development and Validation.

Caption: Protocol for Routine Sample Analysis.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Levofloxacin - Wikipedia [en.wikipedia.org]

- 3. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H9F2NO4 | CID 688333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Application Notes and Protocols for the Laboratory Synthesis of Levofloxacin Q-acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin Q-acid, chemically known as (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, is a crucial intermediate in the synthesis of Levofloxacin, a third-generation fluoroquinolone antibiotic. This document provides detailed laboratory-scale protocols for the synthesis of this compound, primarily focusing on the hydrolysis of its ethyl ester precursor. The protocols are designed to be clear, concise, and reproducible for researchers in the field of medicinal chemistry and drug development.

Introduction

Levofloxacin is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria. Its synthesis involves the key intermediate, this compound. The purity and yield of this compound directly impact the quality and efficiency of the final Levofloxacin production. The protocols outlined below describe two common methods for the synthesis of this compound: acid-catalyzed hydrolysis and base-catalyzed hydrolysis of Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylate.

Data Summary

The following tables summarize the quantitative data associated with the synthesis protocols.

Table 1: Reactant and Solvent Quantities

| Protocol | Starting Material | Reagent/Catalyst | Solvent(s) | Molar/Mass Ratio |

| Acid-Catalyzed Hydrolysis | Ethyl this compound | Sulfuric Acid | Acetic Acid, Water | 1:excess H₂SO₄ |

| Base-Catalyzed Hydrolysis | Ethyl this compound | Sodium Hydroxide | Organic Solvent (e.g., C₃-C₆ alcohol, acetone, butanone), Water | Varies by specific protocol |

Table 2: Reaction Conditions and Performance

| Protocol | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Acid-Catalyzed Hydrolysis | Reflux | 1 | Not specified | Not specified |

| Base-Catalyzed Hydrolysis | Varies | Varies | High | >99% (reported for subsequent Levofloxacin synthesis) |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from a method utilizing a mixture of acetic acid and sulfuric acid for the hydrolysis of the ethyl ester.

Materials:

-

Ethyl (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1]benzoxazine-6-carboxylate

-

Acetic Acid

-

Sulfuric Acid

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add the starting ethyl ester.

-

Add acetic acid and water to the flask with stirring.

-

Slowly add sulfuric acid dropwise to the mixture.

-

Heat the mixture to reflux and maintain for 1 hour.

-